4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid
Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H11F2NO2 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Development of Novel Fluorescence Probes
Researchers have developed novel fluorescence probes to selectively detect highly reactive oxygen species (hROS) such as the hydroxyl radical and reactive intermediates of peroxidase. These probes, due to their selective fluorescence upon reaction with hROS, enable differentiation of hROS from other reactive oxygen species, thereby aiding in the study of the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Synthesis and Study of Coordination Polymers
Lanthanide-based coordination polymers have been synthesized using derivatives of benzoic acid. These polymers exhibit fascinating photophysical properties, including luminescence and magnetism, which are influenced by the specific lanthanide ions used. Such materials are promising for applications in luminescent devices and magnetic materials (Sivakumar et al., 2011).
Metal-Organic Frameworks (MOFs) for Catalysis and Sensing
Metal-organic frameworks (MOFs) synthesized using pyridin-4-ylbenzoic acid and other derivatives show unique properties such as solvatochromism, thermo-, and mechanochromic properties. These MOFs are studied for their potential applications in catalysis, sensing, and as materials for water splitting, showcasing the versatility of benzoic acid derivatives in constructing functional materials for various applications (Mehlana et al., 2012).
Chemical Stability and Luminescent Sensing
Luminescent lanthanide-cadmium heterometal-organic frameworks have been developed for their chemical stability and selective luminescent sensing capabilities. These frameworks, built with benzoic acid derivatives, show potential as materials for detecting cations and organic amines, demonstrating the application of benzoic acid derivatives in the development of luminescent sensor materials (Ding et al., 2017).
Trace Determination of Iron in Water and Juice Samples
A novel method utilizing a synthesized nontoxic chelating agent, based on a derivative of benzoic acid, has been optimized for the preconcentration and determination of trace iron concentrations in water and fruit juice samples. This method highlights the application of benzoic acid derivatives in environmental and food analysis (Borzoei et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to be active against groups of pathogens, such as staphylococci and enterococci .
Mode of Action
This disruption can lead to the death of the bacteria, making these compounds bactericidal .
Biochemical Pathways
It is generally known that bactericidal agents often target the cell wall of bacteria .
Result of Action
Similar compounds have been reported to show potent activity against biofilm formation and eradication properties .
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)5-6-14(7-11)9-3-1-8(2-4-9)10(15)16/h1-4H,5-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRVLTQYIMFGSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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